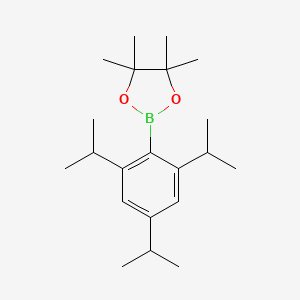![molecular formula C7H4BrF2N3 B12067583 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-(difluoromethyl)pyridine with suitable reagents to form the imidazo[1,2-A]pyrazine core. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
化学反応の分析
Types of Reactions
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-infective agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
作用機序
6-ブロモ-3-(ジフルオロメチル)イミダゾ[1,2-a]ピラジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、細胞シグナル伝達経路に関与する特定のキナーゼやその他の酵素の活性を阻害することにより、細胞機能を調節する可能性があります .
6. 類似の化合物との比較
類似の化合物
- 6-ブロモ-3-(ジフルオロメチル)イミダゾ[1,2-a]ピリジン
- 6-ブロモ-3-(ジフルオロメチル)イミダゾ[1,2-a]ピリミジン
- 6-ブロモ-3-(ジフルオロメチル)イミダゾ[1,2-a]ピラゾール
独自性
6-ブロモ-3-(ジフルオロメチル)イミダゾ[1,2-a]ピラジンは、その特定の置換パターンと臭素基とジフルオロメチル基の両方の存在により、独自性があります。 これらの特徴は、明確な電子特性と立体特性を与え、潜在的に強化された生物活性を備えた新規化合物の開発のための貴重な足場となっています .
類似化合物との比較
Similar Compounds
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrimidine
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazole
Uniqueness
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. These features confer distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potentially enhanced biological activities .
特性
分子式 |
C7H4BrF2N3 |
|---|---|
分子量 |
248.03 g/mol |
IUPAC名 |
6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H4BrF2N3/c8-5-3-13-4(7(9)10)1-12-6(13)2-11-5/h1-3,7H |
InChIキー |
LOSNNVPPIIFTNM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C=C(N=CC2=N1)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)


![6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12067517.png)
![1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12067530.png)

![1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B12067537.png)





![4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12067573.png)

